4-Methyl-1,4,5-oxadiazepane
CAS No.:
Cat. No.: VC19953091
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12N2O |
|---|---|
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | 4-methyl-1,4,5-oxadiazepane |
| Standard InChI | InChI=1S/C5H12N2O/c1-7-3-5-8-4-2-6-7/h6H,2-5H2,1H3 |
| Standard InChI Key | MMEVOKGZQDWRJL-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCOCCN1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
4-Methyl-1,4,5-oxadiazepane belongs to the oxadiazepane family, a class of seven-membered rings containing two nitrogen atoms and one oxygen atom. The methyl group at the 4-position introduces steric and electronic modifications that differentiate it from its parent compound, 1,4,5-oxadiazepane. The molecular formula is C₅H₁₀N₂O, with a molar mass of 114.15 g/mol (calculated from atomic weights). Its IUPAC name is 4-methyl-1,4,5-oxadiazepane, and it may exist in both free base and salt forms, such as the dihydrochloride derivative (CAS: 405281-14-3) .
Table 1: Molecular Data for 4-Methyl-1,4,5-oxadiazepane
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of 1,4,5-oxadiazepane derivatives typically involves cyclo-condensation reactions between diacylated hydrazines and dichloroethyl ethers, followed by deprotection steps. For 4-methyl derivatives, selective alkylation or the use of methyl-substituted precursors is critical. A patent by CA2579742A1 outlines a robust method for synthesizing [1,4, -oxadiazepines via base-mediated deacylation of 4,5-diacyl intermediates .
Key Reaction Steps
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Formation of 4,5-Diacyl Intermediate:
N,N'-Diacetylhydrazine reacts with 2,2'-dichlorodiethyl ether in polar solvents (e.g., dimethyl sulfoxide) under vacuum, yielding 4,5-diacetyl- -oxadiazepine . Example 5 of the patent reports a 52.3% yield using potassium hydroxide and tetramethylammonium chloride as catalysts . -
Deprotection with Base:
The diacetyl intermediate undergoes hydrolysis with aqueous potassium hydroxide (60%) at 90–100°C, followed by extraction with chlorobenzene to isolate the free base . Batchwise procedures achieve yields exceeding 80% .
Table 2: Representative Synthesis Conditions
Modification for 4-Methyl Derivatives
Introducing the methyl group likely occurs during the initial hydrazine acylation or via post-synthetic alkylation. For instance, substituting acetyl groups with methyl-containing acylating agents (e.g., propionyl chloride) could yield methyl-substituted intermediates. Subsequent deprotection would retain the methyl group at the 4-position.
Physicochemical Properties
Solubility and Stability
The free base form of 4-methyl-1,4,5-oxadiazepane is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water. Its dihydrochloride salt (CAS: 405281-14-3) enhances aqueous solubility due to ionic character . Stability studies are lacking, but analogous oxadiazepanes degrade under strong acidic or oxidative conditions.
Spectroscopic Data
While specific spectral data for the 4-methyl derivative are unavailable, the parent compound’s NMR and IR profiles provide benchmarks:
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¹H NMR: Peaks at δ 3.5–4.0 ppm (methylene groups adjacent to N and O), δ 2.0–2.5 ppm (methyl groups) .
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IR: Stretching vibrations at 1650 cm⁻¹ (C=O in acylated precursors) and 1100 cm⁻¹ (C-O-C ether linkage) .
Applications and Industrial Relevance
Herbicide Intermediates
1,4,5-Oxadiazepanes are precursors to tetrahydropyrazolodione herbicides, which inhibit acetolactate synthase in weeds . The methyl group in 4-methyl-1,4,5-oxadiazepane may enhance lipophilicity, improving herbicidal activity in non-polar environments.
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